Cefteram
Overview
Description
Cefteram is a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. This compound is particularly effective against Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefteram involves several steps:
Reaction of 7-aminocephalosporanic acid (7-ACA) with methyl-substituted tetrazole: This reaction produces an intermediate compound.
Protection with diazodiphenylmethane: This step protects the intermediate compound.
Amide formation with thiazole carboxylic acid: This step forms the amide bond.
Deprotection with trifluoroacetic acid: This final step yields this compound.
Industrial Production Methods
Industrial production of this compound pivoxil, a prodrug of this compound, involves using 7-ACA and 5-methyl tetrazole as initial raw materials and reacting them in sulfuric acid .
Chemical Reactions Analysis
Cefteram undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Reagents such as sulfuric acid and trifluoroacetic acid are commonly used in the synthesis and reactions of this compound.
Major Products: The major product formed from these reactions is this compound itself.
Scientific Research Applications
Cefteram has several scientific research applications:
Chemistry: Used in the study of cephalosporin antibiotics and their synthesis.
Biology: Used to study bacterial resistance and the effectiveness of antibiotics.
Medicine: Used to treat bacterial infections, particularly respiratory and urinary tract infections.
Industry: Used in the production of antibiotics and related pharmaceuticals.
Mechanism of Action
Cefteram works by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, which are involved in cell wall synthesis and cell division. This inhibition leads to the weakening of the cell wall and eventually the death of the bacterial cell .
Comparison with Similar Compounds
Cefteram is similar to other third-generation cephalosporins, such as ceftriaxone and cefotiam. this compound is unique in its broad-spectrum activity and its effectiveness against both Gram-positive and Gram-negative bacteria . Similar compounds include:
Ceftriaxone: Known for its long half-life and high penetration into the meninges.
Cefotiam: Known for its bactericidal activity resulting from the inhibition of cell wall synthesis.
This compound’s unique properties make it a valuable antibiotic in the treatment of various bacterial infections.
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9-/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPUSVIQHBDITA-RKYNPMAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82547-58-8 | |
Record name | Cefteram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82547-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefteram [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFTERAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74CQ4Q3N63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefteram exert its antibacterial activity?
A: this compound, the active metabolite of this compound pivoxil, is a beta-lactam antibiotic. Like other beta-lactams, it targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [] By binding to these PBPs, this compound disrupts the cross-linking of peptidoglycans, leading to bacterial cell death.
Q2: What is the chemical structure of this compound?
A: this compound is a cephalosporin antibiotic with a 7-aminothiazolyl group. Its chemical structure includes a beta-lactam ring attached to a dihydrothiazine ring. A key structural feature is the 3-(1,2,3-triazol-1-yl)methyl group at position 3 of the cephem nucleus. []
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C18H17N9O5S2, and its molecular weight is 487.5 g/mol. []
Q4: Are there any specific structural features of this compound that contribute to its stability against beta-lactamases?
A: Yes, the presence of the 7-aminothiazolyl group and the 3-(1,2,3-triazol-1-yl)methyl substituent in this compound's structure contribute to its enhanced stability against hydrolysis by various beta-lactamases. [, ]
Q5: What is this compound pivoxil, and how is it related to this compound?
A: this compound pivoxil is a prodrug of this compound. It is an ester that is hydrolyzed in the body to release the active this compound. [, , ] This prodrug strategy is employed to improve the oral bioavailability of this compound.
Q6: How is this compound pivoxil absorbed and metabolized in the body?
A: Following oral administration, this compound pivoxil is absorbed from the gastrointestinal tract and rapidly hydrolyzed to this compound by esterases in the intestinal wall and other tissues. [, ] Food intake can influence the bioavailability of this compound pivoxil. [, ]
Q7: How is this compound excreted?
A: this compound is primarily excreted unchanged in the urine. [, ] The urinary recovery rate of this compound can be influenced by factors such as food intake and co-administration of certain drugs. [, , ]
Q8: Are there known mechanisms of bacterial resistance to this compound?
A: While this compound shows good stability against many beta-lactamases, resistance can still develop. Mechanisms of resistance may include modification of target PBPs, reduced permeability of bacterial cell walls, and efflux pumps that remove the antibiotic from the bacterial cell. [, , ]
Q9: Is there cross-resistance between this compound and other beta-lactam antibiotics?
A: Cross-resistance between this compound and other beta-lactams is possible, particularly if the resistance mechanism involves modification of common target PBPs or efflux pumps that can transport multiple beta-lactam antibiotics. [, ]
Q10: Has the efficacy of this compound been evaluated in clinical trials?
A: Yes, clinical trials have been conducted to assess the efficacy and safety of this compound in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. [, , , , , , , ] Results from these trials indicate that this compound is generally effective and well-tolerated for these indications.
Q11: What analytical methods are commonly used to determine this compound concentrations in biological fluids?
A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in biological matrices such as plasma and serum. [, , , ] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this compound analysis. []
Q12: How is the quality of this compound pivoxil drug products ensured?
A: Quality control measures for this compound pivoxil tablets and other formulations typically involve assessing parameters such as content uniformity, dissolution rate, and the presence of related substances or impurities. [, , ] HPLC plays a crucial role in these quality control assessments.
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